molecular formula C13H13NO2 B12850468 (3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one

(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one

Cat. No.: B12850468
M. Wt: 215.25 g/mol
InChI Key: UFQSRYWJCHFOQX-WCQYABFASA-N
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Description

(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one is a heterocyclic compound that features a fused pyrrolo-oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted pyrrole with an oxazole derivative under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one is unique due to its specific combination of a pyrrolo-oxazole ring system with a phenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3R,7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C13H13NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-8,11H,9H2,1H3/t11-,13+/m0/s1

InChI Key

UFQSRYWJCHFOQX-WCQYABFASA-N

Isomeric SMILES

C[C@@]12C=CC(=O)N1[C@@H](CO2)C3=CC=CC=C3

Canonical SMILES

CC12C=CC(=O)N1C(CO2)C3=CC=CC=C3

Origin of Product

United States

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